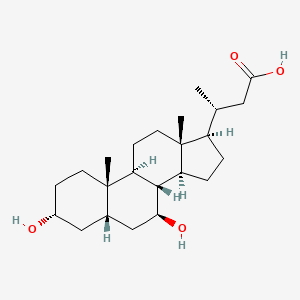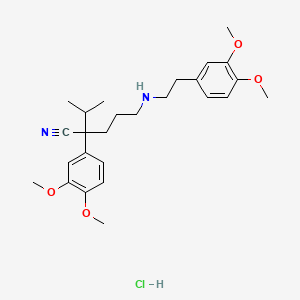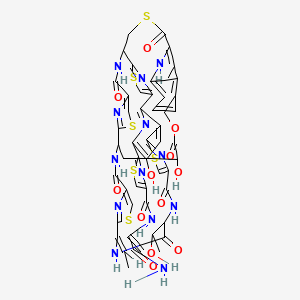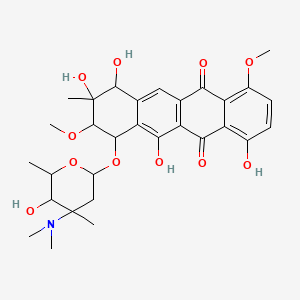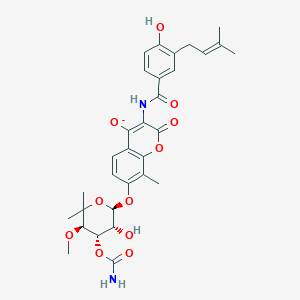![molecular formula C27H31F3N4O7S B1680046 N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 185376-97-0](/img/structure/B1680046.png)
N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide
Übersicht
Beschreibung
RS-102221 is a compound developed by Hoffmann–La Roche. It is known for its potent and selective antagonistic action at the serotonin 5-HT2C receptor, with around 100 times selectivity over the closely related 5-HT2A and 5-HT2B receptors . This compound has been studied for its potential anxiolytic effects, its ability to enhance the effectiveness of selective serotonin reuptake inhibitors, and its complex interactions with substances like cocaine .
Wissenschaftliche Forschungsanwendungen
RS-102221 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um den Serotonin-5-HT2C-Rezeptor und seine Rolle in verschiedenen chemischen Stoffwechselwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf die neuronale Differenzierung und das Verhalten in Tiermodellen.
Medizin: Erforscht auf sein Potenzial, die Wirksamkeit von selektiven Serotonin-Wiederaufnahmehemmern zu verbessern und seine anxiolytischen Eigenschaften zu nutzen.
5. Wirkmechanismus
RS-102221 entfaltet seine Wirkung durch selektive Antagonisierung des Serotonin-5-HT2C-Rezeptors. Dieser Rezeptor ist an der Regulation der Dopamin-Signalübertragung im Gehirn beteiligt. Durch Blockierung dieses Rezeptors kann RS-102221 die Wirkungen von Serotonin und Dopamin modulieren, was zu den beobachteten anxiolytischen und antidepressiven Wirkungen führt. Die Verbindung interagiert auch mit anderen Signalwegen, wie z. B. dem cAMP-Response-Element-bindenden Protein und dem brain-derived neurotrophic factor, die an seinen antidepressiven Wirkungen beteiligt sind .
Vorbereitungsmethoden
Die Synthese von RS-102221 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Bildung des Triazaspirodecan-Kerns.
Einführung der funktionellen Gruppe: Die Addition der Dimethoxyphenyl- und Trifluormethylbenzolsulfonamidgruppen.
Reaktionsbedingungen: Die Reaktionen werden bei kontrollierten Temperaturen und Drücken durchgeführt, wobei häufig Katalysatoren und spezifische Lösungsmittel verwendet werden, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren für RS-102221 sind nicht weit verbreitet, würden aber wahrscheinlich die Hochskalierung des Labor-Syntheseprozesses, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken umfassen.
Analyse Chemischer Reaktionen
RS-102221 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien sind Halogene und Nucleophile.
Hauptprodukte: Die Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wirkmechanismus
RS-102221 exerts its effects by selectively antagonizing the serotonin 5-HT2C receptor. This receptor is involved in the regulation of dopamine signaling in the brain. By blocking this receptor, RS-102221 can modulate the effects of serotonin and dopamine, leading to its observed anxiolytic and antidepressant effects. The compound also interacts with other pathways, such as the cAMP response element-binding protein and brain-derived neurotrophic factor, which are involved in its antidepressant actions .
Vergleich Mit ähnlichen Verbindungen
RS-102221 ist einzigartig in seiner hohen Selektivität für den Serotonin-5-HT2C-Rezeptor. Ähnliche Verbindungen sind:
SB-242084: Ein weiterer selektiver Antagonist des Serotonin-5-HT2C-Rezeptors, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
CEPC: Eine Verbindung mit ähnlicher Rezeptorselektivität, aber unterschiedlicher chemischer Struktur.
Hydantoinderivate: Diese Verbindungen zielen ebenfalls auf die Serotoninrezeptoren ab, jedoch mit unterschiedlichen Graden an Selektivität und Wirksamkeit.
RS-102221 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZZODVDSHQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028164 | |
| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185376-97-0 | |
| Record name | N-[5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-1-oxopentyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185376-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{5-[5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)pentanoyl]-2,4-dimethoxyphenyl}-4-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-102221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48D22QR8GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

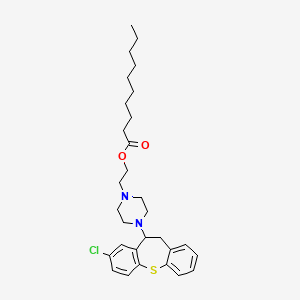


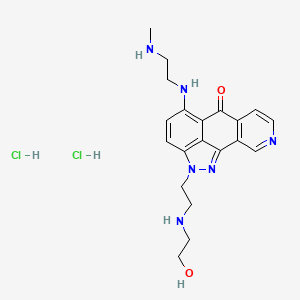
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
